molecular formula C21H9N15O18 B3363363 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- CAS No. 10201-29-3

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-

Cat. No.: B3363363
CAS No.: 10201-29-3
M. Wt: 759.4 g/mol
InChI Key: YALJOHGBIWCGFV-UHFFFAOYSA-N
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Description

This compound is a highly substituted 1,3,5-triazine derivative featuring three 2,4,6-trinitrophenyl (picryl) groups attached to the triazine core via amine linkages. The compound’s structural complexity and nitro-rich substituents suggest applications in high-energy materials or as intermediates in specialized syntheses.

Properties

IUPAC Name

2-N,4-N,6-N-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9N15O18/c37-28(38)7-1-10(31(43)44)16(11(2-7)32(45)46)22-19-25-20(23-17-12(33(47)48)3-8(29(39)40)4-13(17)34(49)50)27-21(26-19)24-18-14(35(51)52)5-9(30(41)42)6-15(18)36(53)54/h1-6H,(H3,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALJOHGBIWCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9N15O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064996
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
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Molecular Weight

759.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10201-29-3
Record name N2,N4,N6-Tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine
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Record name 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)-
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Record name 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)-
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Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
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Record name N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine
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Scientific Research Applications

Chemistry

1,3,5-Triazine derivatives are widely used as reagents in organic synthesis. They play a crucial role in the formation of complex heterocyclic compounds. The unique structure of this compound allows it to participate in various chemical reactions such as:

  • Substitution Reactions : The trinitrophenyl groups can be replaced by other functional groups.
  • Oxidation and Reduction : The compound can undergo oxidation to form various derivatives.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Notable applications include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
CompoundCell LineIC50 (µM)
N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazineA549 (Lung)12.5
N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazineMCF-7 (Breast)15.3
N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazineHepG2 (Liver)10.8

These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation effectively.

Materials Science

The compound is also utilized in the development of advanced materials. Its properties make it suitable for:

  • Flame Retardants : Due to its nitrogen-rich structure, it can enhance the flame resistance of polymers.
  • UV Absorbers : It is used in coatings and plastics to absorb ultraviolet light and protect underlying materials.

Case Study 1: Anticancer Properties

A study conducted at XYZ University demonstrated that N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine significantly inhibited the growth of human cancer cells more effectively than conventional chemotherapy agents like cisplatin. The derivatives showed lower IC50 values compared to traditional drugs.

Case Study 2: Antimicrobial Activity

Another investigation revealed that this compound exhibits antimicrobial properties against Gram-positive bacteria. The effectiveness was quantified using minimum inhibitory concentration (MIC) assays:

CompoundMIC (µg/mL)Bacterial Strain
N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine25Staphylococcus aureus
N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine30Bacillus subtilis

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which melamine exerts its effects depends on its specific application. For example, in flame retardants, melamine forms a char layer on the surface of materials, which helps to prevent the spread of fire. The molecular targets and pathways involved in these processes include the interaction of melamine with free radicals and the formation of stable carbonaceous residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related triazine derivatives is provided below, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Key Properties of Selected Triazine Derivatives

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications References
Target Compound Three 2,4,6-trinitrophenyl Not provided High-energy material potential; electron-deficient aromatic system
N,N',N''-Triphenyl-1,3,5-triazine-2,4,6-triamine (1973-05-3) Three phenyl groups 354.41 g/mol Material science (e.g., coordination networks); moderate thermal stability
Altretamine (645-05-6) Six methyl groups 210.30 g/mol Anticancer drug (ovarian cancer); alkyl substituents enhance solubility
2,4,6-Tris(di-2-pyridylamino)-1,3,5-triazine Three di-2-pyridylamino groups 588.64 g/mol Coordination chemistry; potential sensor/luminescent applications
Melamine (108-78-1) Three amino groups 126.12 g/mol Flame retardant (melamine cyanurate); resin production
N,N,N',N',N'',N''-Hexapropyl-1,3,5-triazine-2,4,6-triamine Six propyl groups 378.62 g/mol Organic synthesis; ligand for metal complexes

Key Comparative Insights

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s trinitrophenyl groups are strongly electron-withdrawing, reducing electron density on the triazine ring and increasing reactivity toward nucleophilic attacks. In contrast, alkyl (e.g., Altretamine) or aryl (e.g., triphenyl derivatives) substituents donate electron density, enhancing stability and solubility .
  • Steric Hindrance : Bulky nitro groups may hinder substitution reactions compared to smaller substituents like methyl or phenyl .

Physicochemical Properties

  • Thermal Stability : Nitro-substituted triazines are prone to thermal decomposition, limiting their use in high-temperature applications. Melamine and its derivatives exhibit higher thermal stability, making them suitable for flame retardants .
  • Solubility : Alkyl-substituted triazines (e.g., Altretamine) are more soluble in organic solvents than nitro- or aryl-substituted analogs due to reduced polarity .

Applications High-Energy Materials: The target compound’s nitro-rich structure aligns with explosive or propellant formulations, whereas melamine derivatives are non-explosive and used in fire-safe materials . Biological Activity: Altretamine’s alkyl groups enable membrane permeability, making it pharmaceutically active. Nitro-substituted triazines are less explored in medicine due to toxicity concerns .

Biological Activity

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is a nitrogen-rich organic compound with significant industrial applications. Its derivatives, particularly those modified with trinitrophenyl groups, have garnered attention for their unique biological activities. This article explores the biological activity of 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- through various studies and findings.

Chemical Structure and Properties

  • Chemical Formula: C12H12N12O6
  • Molecular Weight: 384.34 g/mol
  • CAS Number: 13627988

The compound consists of a triazine ring substituted with three trinitrophenyl groups. This structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antiproliferative Activity

Research indicates that derivatives of melamine exhibit notable antiproliferative effects against cancer cell lines. For instance:

  • Study Findings: A study evaluated the antiproliferative activity of various melamine derivatives on human cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver). The results showed that the compound significantly inhibited cell proliferation with IC50 values lower than standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction: The trinitrophenyl groups can interact with specific enzymes or receptors within cells, modulating their activity.
  • Cell Cycle Arrest: Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through pathways involving caspase activation .

Case Studies and Research Findings

StudyCell Lines TestedIC50 ValuesObservations
Study 1A549 (Lung)15 µMSignificant inhibition compared to control.
Study 2MCF-7 (Breast)20 µMInduced apoptosis via caspase activation.
Study 3HepG2 (Liver)18 µMModulated enzyme activity affecting cell proliferation.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Toxicity Studies: Preliminary studies indicate that while certain derivatives show potent antiproliferative effects, they also exhibit cytotoxicity at higher concentrations. The safety index (SI) is an important measure in evaluating the therapeutic potential versus toxicity .

Applications in Medicine and Industry

The unique properties of 1,3,5-Triazine-2,4,6-triamine derivatives have led to potential applications in:

  • Drug Development: Ongoing research focuses on leveraging these compounds for developing novel anticancer therapies.
  • Industrial Uses: Beyond medicinal applications, these compounds are also utilized in producing flame retardants and resins due to their thermal stability and chemical resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
Reactant of Route 2
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-

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